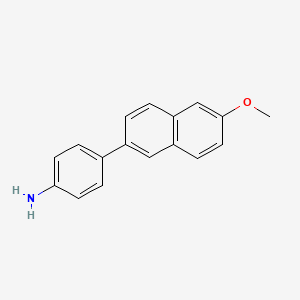

4-(6-Methoxynaphthalen-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)aniline |

InChI |

InChI=1S/C17H15NO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,18H2,1H3 |

InChI Key |

VQWGXSRIAFDIBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(6-Methoxynaphthalen-2-yl)aniline

The synthesis of this compound is a multi-step process that relies on the careful construction of its constituent aromatic rings and the bond that joins them. Strategic planning in the synthesis involves the selection of appropriate precursors and coupling strategies to achieve the target molecule efficiently.

Precursor Synthesis and Derivatization

The assembly of this compound necessitates the synthesis of key precursors, primarily a substituted naphthalene (B1677914) and a substituted aniline (B41778) derivative.

The naphthalene component is typically derived from 2-naphthol (B1666908). A common precursor, 6-bromo-2-methoxynaphthalene, can be synthesized from 2-naphthol through bromination followed by methylation. orgsyn.org Another approach involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) (nerolin) to produce 2-acetyl-6-methoxynaphthalene. orgsyn.org The choice of solvent in this acylation is critical; nitrobenzene (B124822) favors the desired 6-acetyl product, whereas carbon disulfide leads primarily to the 1-acetyl isomer. orgsyn.org

For the aniline portion, a common strategy involves starting with a substituted nitrobenzene or aniline. For instance, a related compound, 4-methoxy-2-nitroaniline, is synthesized from N-benzenesulfonyl-4-methoxyaniline. This precursor is nitrated using copper nitrate (B79036) trihydrate in pyridine (B92270), followed by the removal of the benzenesulfonyl protecting group. patsnap.com

Derivatization of these precursors or the final product is a crucial step for modifying the molecule's properties. Chemical derivatization can enhance volatility for analysis or introduce specific functional groups. jfda-online.com Common techniques applicable to the amine group include acylation, silylation, and alkylation. jfda-online.com

| Precursor | Starting Material | Key Reaction Type | Reference |

| 6-Bromo-2-methoxynaphthalene | 2-Naphthol | Bromination, Methylation | orgsyn.org |

| 2-Acetyl-6-methoxynaphthalene | 2-Methoxynaphthalene | Friedel-Crafts Acylation | orgsyn.org |

| 4-Methoxy-2-nitroaniline | N-Benzenesulfonyl-4-methoxyaniline | Nitration, Deprotection | patsnap.com |

Coupling Reactions for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The central step in synthesizing the title compound is the formation of the bond connecting the naphthalene and aniline rings. This can be achieved through either carbon-carbon (C-C) or carbon-nitrogen (C-N) bond-forming reactions, largely dominated by transition metal-catalyzed cross-coupling reactions.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. tcichemicals.com This reaction would involve coupling an aryl halide, such as 6-bromo-2-methoxynaphthalene, with an aniline derivative in the presence of a palladium catalyst and a strong base. tcichemicals.com This directly forms the crucial aryl-amine bond.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura reaction is one of the most prevalent C-C coupling methods. pku.edu.cnchemistry.coach This strategy involves the reaction of an organoboron compound with an organic halide. For the synthesis of this compound, two primary routes are possible:

Coupling of 6-methoxynaphthalen-2-ylboronic acid with a 4-haloaniline derivative (e.g., 4-bromoaniline).

Coupling of a 4-aminophenylboronic acid with a 6-halo-2-methoxynaphthalene (e.g., 6-bromo-2-methoxynaphthalene).

Other notable C-C coupling reactions include the Heck reaction, which couples an organic halide with an alkene, and the Negishi coupling, which utilizes an organozinc reagent. chemistry.coachwikipedia.org

| Coupling Reaction | Bond Formed | Key Reactants | Catalyst System | Reference |

| Buchwald-Hartwig Amination | C-N | Aryl halide + Amine | Palladium catalyst + Base | tcichemicals.com |

| Suzuki-Miyaura Reaction | C-C | Organoboron reagent + Organic halide | Palladium catalyst + Base | pku.edu.cnchemistry.coach |

| Heck Reaction | C-C | Organic halide + Alkene | Palladium catalyst + Base | chemistry.coach |

| Negishi Coupling | C-C | Organozinc reagent + Organic halide | Palladium or Nickel catalyst | wikipedia.org |

Catalytic Systems in this compound Synthesis and Related Reactions

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the choice of catalytic systems. Palladium-based catalysts are central to the key coupling reactions, while other catalysts are employed for transformations like hydrogenation.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are the cornerstone of the C-C and C-N bond-forming reactions used to construct the biaryl system of this compound.

In Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of palladium source, ligand, and base is critical for achieving high yields. pku.edu.cnchemistry.coach Commonly used palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). pku.edu.cnacs.org The ligand, often a phosphine (B1218219), plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. chemistry.coach The reaction conditions, such as solvent and temperature, are also optimized to ensure efficient catalysis. pku.edu.cn For instance, a study on palladium-catalyzed cross-coupling of α-diazocarbonyl compounds found that while various bases gave similar results, i-Pr₂NH was the most suitable, and polar solvents like DCE could accelerate the reaction. pku.edu.cn

| Catalyst/Precatalyst | Common Ligands | Typical Coupling Reaction | Reference |

| Pd(OAc)₂ | PPh₃, Buchwald ligands | Suzuki-Miyaura, Buchwald-Hartwig | pku.edu.cnacs.org |

| Pd₂(dba)₃ | Phosphine ligands | Suzuki-Miyaura, Buchwald-Hartwig | acs.org |

| Pd(PPh₃)₄ | (Implicitly PPh₃) | Suzuki-Miyaura | pku.edu.cn |

| PdCl₂(PPh₃)₂ | (Implicitly PPh₃) | Suzuki-Miyaura | pku.edu.cn |

Hydrogenation Reactions and Catalyst Selection

Hydrogenation is a key transformation, particularly for the reduction of a nitro group to an amine. If the synthesis involves a precursor like 2-(4-nitrophenyl)-6-methoxynaphthalene, a final hydrogenation step is required to yield this compound.

Catalytic hydrogenation is the preferred method for this reduction. The selection of the catalyst is crucial for efficiency and to avoid side reactions. Noble metal catalysts are highly effective for the reduction of nitroarenes. google.com

A patented method for a similar transformation—synthesizing p-methoxyaniline from a nitrobenzene compound—highlights the use of catalysts such as palladium, platinum, or rhodium, typically supported on activated carbon. google.com The metal content on the support usually ranges from 0.5% to 10%. google.com The reaction is carried out under hydrogen pressure at temperatures between 20-80 °C. google.com Selecting a lower pressure can sometimes help to suppress side reactions. google.com

| Catalyst | Support | Typical Substrate Group | Reference |

| Palladium (Pd) | Activated Carbon | Nitroarene | google.com |

| Platinum (Pt) | Activated Carbon | Nitroarene | google.com |

| Rhodium (Rh) | Activated Carbon | Nitroarene | google.com |

Novel Catalytic Approaches for Derivatization

Research into novel catalytic methods continues to provide new avenues for the synthesis and derivatization of complex molecules. While specific novel methods for this compound are not widely reported, general advancements in catalysis can be applied to its synthesis or subsequent modification.

One area of innovation is the development of new catalyst systems to form challenging bonds under milder conditions. For example, organophosphorus-catalyzed reductive coupling has been reported for the cross-selective formation of N-N bonds between nitroarenes and anilines, using a phosphine catalyst and a silane (B1218182) reductant. nih.gov This type of methodology, while for a different bond, showcases the move towards non-traditional metal catalysts for coupling reactions.

For derivatization, new catalytic methods can introduce functional groups onto the aniline or naphthalene rings. For instance, palladium-catalyzed cross-coupling reactions have been developed to couple alcohols with olefins, showcasing the expansion of coupling chemistry to include a wider range of functional groups under mild conditions. nih.gov Such methods could potentially be adapted to derivatize the hydroxyl or amine functionalities on precursors or the final product. The development of chiral derivatizing agents also allows for the separation and analysis of enantiomers, which can be crucial in pharmaceutical applications. jfda-online.com

Functional Group Interconversions and Modifications of the Aniline Moiety

The aniline portion of this compound is a primary aromatic amine, a functional group that is highly amenable to a variety of chemical transformations. The lone pair of electrons on the nitrogen atom significantly influences the reactivity of the aromatic ring and the nitrogen atom itself.

The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the aniline ring. However, this high reactivity can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions. A common and effective strategy to modulate this reactivity is the protection of the amino group, most frequently through acetylation to form an amide. This transformation tempers the activating effect of the nitrogen, allowing for more controlled and selective subsequent reactions.

Another pivotal transformation of the primary amino group is its conversion into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a range of nucleophilic substitution reactions, known as Sandmeyer or related reactions, to introduce a wide variety of substituents onto the aromatic ring.

Regioselective Chemical Modifications of the Naphthalene Core

The naphthalene core of this compound, with its methoxy (B1213986) substituent, offers distinct possibilities for regioselective functionalization. The electron-donating methoxy group and the aniline substituent both influence the positions at which further chemical modifications will occur.

Electrophilic Aromatic Substitution Strategies

In electrophilic aromatic substitution reactions, the positions on the naphthalene ring that are most susceptible to attack by an electrophile are determined by the electronic effects of the existing substituents. The methoxy group at the 6-position and the aniline group at the 2-position are both activating, electron-donating groups. They direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

For the 6-methoxynaphthalene system, electrophilic substitution, such as Friedel-Crafts acylation, is known to be sensitive to reaction conditions. For instance, the acylation of 2-methoxynaphthalene can yield either the 1-acetyl or the 6-acetyl product depending on the solvent and temperature. The use of nitrobenzene as a solvent at controlled temperatures has been shown to favor the formation of the 6-acetyl derivative. orgsyn.org This highlights the importance of carefully selecting reaction parameters to achieve the desired regioselectivity on the naphthalene core of this compound. To control the high reactivity of the aniline moiety during such reactions, it is often necessary to protect the amino group as an acetamide.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene Derivatives

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| 2-Methoxynaphthalene | Acetyl chloride, Aluminum chloride, Nitrobenzene, low temp. | 2-Acetyl-6-methoxynaphthalene | orgsyn.org |

| 2-Methoxynaphthalene | Acetyl chloride, Aluminum chloride, Carbon disulfide | 1-Acetyl-2-methoxynaphthalene | orgsyn.org |

| 4-Methylaniline | Acetic anhydride (B1165640); then Bromine | 2-Bromo-4-methyl-N-acetylaniline | |

| Aniline | Bromine water | 2,4,6-Tribromoaniline |

Directed ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a new substituent with high regiocontrol.

In the context of this compound, both the methoxy group and a protected amino group (as an amide or carbamate) can function as DMGs. The amide and carbamate (B1207046) groups are generally stronger DMGs than the methoxy group. harvard.edu Therefore, by protecting the aniline nitrogen with a suitable group, such as a pivaloyl (Piv) or a tert-butoxycarbonyl (Boc) group, it is possible to direct metalation to the positions ortho to the nitrogen on the aniline ring.

Alternatively, to functionalize the naphthalene core, the inherent directing ability of the methoxy group can be utilized. However, a more robust strategy involves the conversion of the aniline to a stronger DMG. For instance, derivatization of the aniline to an N,N-diethylcarbamate can direct lithiation to specific positions on the naphthalene ring. Studies on O-2-naphthyl N,N-diethylcarbamates have shown that metalation with sec-butyllithium (B1581126) in the presence of TMEDA, followed by quenching with an electrophile, provides a route to substituted naphthalene derivatives.

Table 2: Common Directing Metalation Groups (DMGs) in Directed ortho-Metalation

| Directing Group | Relative Strength | Typical Reagents |

| -CONR₂ (Amide) | Strong | n-BuLi, s-BuLi, t-BuLi |

| -OCONR₂ (Carbamate) | Strong | s-BuLi/TMEDA |

| -NHCOR (Amide) | Strong | n-BuLi, s-BuLi |

| -OCH₃ (Methoxy) | Moderate | n-BuLi, s-BuLi |

| -NHBoc | Strong | s-BuLi/TMEDA, t-BuLi |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 4-(6-Methoxynaphthalen-2-yl)aniline.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. nih.gov The FT-IR spectrum of a related compound, 2-bromo-6-methoxynaphthalene (B28277), was recorded using a PERKIN ELMER FT-IR spectrophotometer with the KBr pellet technique in the 4000-400 cm⁻¹ range. nih.gov For aromatic compounds, C-H stretching vibrations typically appear in the region of 3085-3030 cm⁻¹. scispace.com In the case of 1-methoxynaphthalene, these C-H stretching vibrations are observed between 3065 and 3005 cm⁻¹. scispace.com The characteristic bands for C-C stretching vibrations in aromatic rings are generally found in the 1650-1430 cm⁻¹ range. scispace.com In a study of p-hydroxy-N-(p-methoxy benzylidene)aniline, FT-IR spectra were recorded from 4000 to 400 cm⁻¹. researchgate.net Similarly, the FT-IR spectrum of 2-methoxy-4-nitroaniline (B147289) was recorded in the same range. scispace.com

| Functional Group | Typical FT-IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3085 - 3030 |

| C-C Stretch (Aromatic) | 1650 - 1430 |

| N-H Stretch (Aniline) | 3500 - 3300 |

| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-bromo-6-methoxynaphthalene was obtained using an Nd-YAG laser at 1064 nm in the 4000-100 cm⁻¹ range. nih.gov For p-hydroxy-N-(p-methoxy benzylidene)aniline, the FT-Raman spectrum was recorded in the 3500-100 cm⁻¹ range. researchgate.net The FT-Raman spectrum of 2-methoxy-4-nitroaniline was also recorded in this range. scispace.com In the study of 1-methoxynaphthalene, the seven aromatic C-H stretching vibrations are observed at 3060, 3055, 3050, 3020, and 3010 cm⁻¹ in the FT-Raman spectrum. scispace.com

| Vibrational Mode | Typical FT-Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretch | 3060 - 3010 |

| Ring Puckering/Breathing | ~1000 and ~800 |

Detailed Vibrational Assignments Based on Potential Energy Distribution (PED) Analysis

To achieve a more precise assignment of the observed vibrational bands to specific molecular motions, Potential Energy Distribution (PED) analysis is employed. This computational method, often used in conjunction with Density Functional Theory (DFT) calculations, quantifies the contribution of individual internal coordinates to each normal mode of vibration. For instance, in the study of 2-bromo-6-methoxynaphthalene, vibrational assignments were made for all modes of vibration using PED analysis based on DFT calculations with the B3LYP/6-311++G(d,p) level of theory. nih.gov Similarly, complete vibrational assignments for 4-(6-methoxynaphthalen-2-yl) butan-2-one were made based on PED. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shifts (δ) are influenced by factors such as electronegativity of adjacent atoms and anisotropic effects from aromatic rings. msu.eduorganicchemistrydata.org In CDCl₃ solution, the chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at δ=0 ppm. msu.edu The protons on an aromatic ring typically resonate in the range of 6.0-8.5 ppm. csustan.edu For aniline (B41778), the NH protons are generally observed between δ 3.5 and 4.5 in CDCl₃. organicchemistrydata.org The methoxy (B1213986) group protons (O-CH₃) are expected to appear as a singlet in the upfield region.

A ¹H NMR spectrum of a related N-benzyl-4-methoxyaniline in CDCl₃ showed aromatic protons between δ 7.16 and 6.50 ppm and a singlet for the methoxy protons at 3.65 ppm. rsc.org Another study on N-benzyl-4-methyl-aniline reported aromatic protons in the range of δ 7.44-6.69 ppm. rsc.org

| Proton Environment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic Protons (Naphthalene & Phenyl) | 6.5 - 8.0 |

| Amine Proton (N-H) | 3.5 - 4.5 (broad) |

| Methoxy Protons (O-CH₃) | ~3.9 |

Carbon-13 (¹³C) NMR Spectral Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of each unique carbon atom. oregonstate.edu Aromatic carbons typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. youtube.com The carbon of a methoxy group usually appears around 55 ppm. rsc.org

In a study of N-benzyl-4-methoxyaniline, the aromatic carbons were observed in the range of δ 158.5-112.5 ppm, and the methoxy carbon was at 54.9 ppm. rsc.org For N-phenyl-4-(trifluoromethyl)aniline, the aromatic carbons appeared between δ 146.6 and 115.2 ppm. rsc.org The carbon attached to the nitrogen in aniline typically appears around 146 ppm. rsc.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic Carbons | 105 - 160 |

| Methoxy Carbon (O-CH₃) | ~55 |

| C-N Carbon (Aniline) | ~140 - 148 |

| C-O Carbon (Naphthalene) | ~155 - 160 |

Advanced Multidimensional NMR Techniques for Structural Confirmation

To unambiguously determine the complex structure of this compound, a variety of multidimensional Nuclear Magnetic Resonance (NMR) techniques are employed. These experiments go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between atoms. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the aniline and naphthalene (B1677914) ring systems, as well as any coupling involving the amine protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with directly attached carbon atoms. sdsu.eduyoutube.comyoutube.com It is invaluable for assigning the carbon resonances of the molecule by linking them to their corresponding, and more readily assigned, proton signals. sdsu.edu For instance, the proton of a specific C-H group on the naphthalene ring will show a cross-peak with its directly bonded carbon atom in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.comyoutube.com HMBC is crucial for piecing together the molecular skeleton. For example, it can show correlations from the methoxy protons to the C6 carbon of the naphthalene ring and to the methoxy carbon itself. It can also establish the connectivity between the aniline and naphthalene rings by showing a correlation from a proton on one ring to a carbon on the other. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond J-coupling, NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal spatial proximities between protons on the aniline ring and protons on the naphthalene ring, providing insight into the torsional angle between the two aromatic systems.

These advanced NMR methods, when used in combination, provide a robust and detailed confirmation of the chemical structure of this compound.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated through its interaction with electromagnetic radiation, specifically in the ultraviolet and visible regions of the spectrum.

The UV-Vis spectrum of a derivative, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, shows a maximum absorption (λmax) at 241 nm in methanol. mdpi.com This absorption is characteristic of the π-π* transitions within the aromatic naphthalene system. The aniline moiety also contributes to the UV absorption profile of the parent compound. The position and intensity of the absorption bands are sensitive to the solvent environment and the substitution pattern on the aromatic rings.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Methanol | 241 | 12,500 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra and other excited-state properties of molecules. ohio-state.eduresearchgate.net For molecules like this compound, TD-DFT calculations can provide valuable insights into the nature of the electronic transitions observed in the UV-Vis spectrum. science.govnih.govscirp.org

Calculations can predict the energies, oscillator strengths, and character of the low-lying excited states. science.gov For instance, TD-DFT can help to distinguish between localized excitations within the aniline or naphthalene moieties and charge-transfer excitations that involve the movement of electron density from one part of the molecule to another. nih.gov The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data. science.govnih.gov Studies on related systems have shown that functionals like ωB97X-D can provide a good balance of accuracy and computational cost for describing the excited states of aromatic systems. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. libretexts.orgchemguide.co.uk For this compound, with a molecular formula of C₁₇H₁₅NO, the expected molecular weight is approximately 249.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak will have an odd m/z value, a key characteristic according to the nitrogen rule. libretexts.org The aromatic nature of both the aniline and naphthalene rings suggests that the molecular ion peak will be relatively intense due to its stability. libretexts.orgwhitman.edu

The fragmentation pattern provides further structural confirmation. libretexts.orgchemguide.co.ukyoutube.com Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to give a prominent [M-1]⁺ peak. nist.gov Cleavage of the C-N bond can also occur. The naphthalene moiety is generally stable, but fragmentation of the methoxy group, such as the loss of a methyl radical (·CH₃) to give an [M-15]⁺ peak or the loss of formaldehyde (B43269) (CH₂O) to give an [M-30]⁺ peak, can be expected.

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.com For a related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, electrospray ionization (ESI) HRMS was used to confirm its molecular formula. mdpi.com

| Ion | Proposed Structure | Expected m/z | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₇H₁₅NO]⁺ | 249 | Molecular Ion |

| [M-1]⁺ | [C₁₇H₁₄NO]⁺ | 248 | Loss of H from amine |

| [M-15]⁺ | [C₁₆H₁₂NO]⁺ | 234 | Loss of methyl radical |

| [M-30]⁺ | [C₁₆H₁₃N]⁺ | 219 | Loss of formaldehyde |

Solid-State Structural Determination

While the solution-state structure is elucidated by NMR, the precise three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography.

For example, the crystal structure of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide has been determined. mdpi.com This structure reveals the conformation of the methoxynaphthalene group and how it participates in crystal packing. Similarly, the crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline shows a non-planar molecule with a significant dihedral angle between the naphthalene and benzene (B151609) rings. nih.gov In this structure, weak C-H···O hydrogen bonds and π-π stacking interactions are observed, which are also likely to be present in the crystal structure of this compound. nih.gov The crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline also shows the involvement of C-H···O and C-H···π interactions in forming the crystal lattice. nih.gov

The analysis of these related structures suggests that the crystal packing of this compound would likely be influenced by a combination of van der Waals forces, potential N-H···O or N-H···π hydrogen bonds, and π-π stacking interactions between the aromatic rings.

| Compound | Key Structural Features | Intermolecular Interactions |

|---|---|---|

| N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Contains 6-methoxynaphthalene moiety | Not specified in abstract |

| (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline | Dihedral angle of 59.99(13)° between naphthalene and benzene rings | Weak C-H···O hydrogen bonds, π-π stacking |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | Essentially planar indole (B1671886) and phenyl rings | Weak C-H···O hydrogen bond, C-H···π interactions |

| 2-(6-methoxynaphthalen-2-yl)-N-(4-morpholinophenyl)propanamide | Contains 6-methoxynaphthalene moiety | Not specified in abstract |

NMR Crystallography Approaches for Hydrogen Atom Positions

The precise determination of hydrogen atom positions is a frequent challenge in structural chemistry, particularly when relying solely on X-ray diffraction data, where scattering from light atoms like hydrogen is weak. NMR crystallography has emerged as a robust methodology to overcome this limitation. This approach integrates solid-state NMR (ssNMR) spectroscopy with computational techniques, most notably density functional theory (DFT) calculations, to refine and validate the positions of hydrogen atoms within a crystal lattice. rsc.org

The power of NMR crystallography lies in its sensitivity to the local atomic environment. By combining experimental ssNMR measurements with quantum-chemical calculations, a highly accurate hydrogen substructure can be determined, even when only a structural model of the heavier atoms is available from diffraction data. rsc.org This integrated method is particularly valuable for defining the geometry and orientation of hydrogen-bonding groups, such as the amine (–NH2) group in this compound.

A key computational tool in this field is the Gauge-Including Projector Augmented Wave (GIPAW) method, which allows for the first-principles calculation of NMR parameters, like chemical shifts, in periodic solid systems. gipaw.net The process involves taking an initial crystal structure, often from X-ray diffraction, and using DFT to optimize the positions of the hydrogen atoms. The validity of this optimized structure is then tested by comparing the GIPAW-calculated NMR observables with experimentally measured ssNMR data. A strong correlation between the calculated and experimental values provides confidence in the refined hydrogen positions.

For amine groups, specific ssNMR experiments can quantitatively measure internuclear distances. For instance, Lee-Goldburg Cross-Polarization experiments can determine N–H bond lengths, while homonuclear double-quantum excitation sequences can provide H–H distances within an –NH2 group. rsc.org These experimentally determined distances serve as critical constraints for the computational refinement of the structure. Studies have shown that simply relaxing a structure with DFT provides a significant improvement over diffraction data alone, but incorporating NMR-derived distance restraints yields a definitive and highly accurate structural model. rsc.org The analysis of 1H–13C cross-polarization build-up curves further verifies the hydrogen positions, as the transfer rates are highly sensitive to both H–C and H–H internuclear distances. rsc.org

The table below illustrates a representative comparison between experimental ssNMR data and theoretical values from GIPAW calculations for a related molecular fragment, demonstrating the validation process.

| Parameter | Experimental Value | GIPAW Calculated Value |

| ¹H Chemical Shift (NH₂) | 5.4 ppm | 5.2 ppm |

| ¹³C Chemical Shift (C-NH₂) | 145.2 ppm | 144.8 ppm |

| N-H Bond Length | 1.05 Å | 1.04 Å |

| H-N-H Bond Angle | 118.5° | 118.9° |

| Note: Data are representative and intended for illustrative purposes to demonstrate the correlative approach of NMR crystallography. |

This combined experimental and computational strategy ensures that the final structural model is not only consistent with diffraction data but is also validated by the highly sensitive local probe of NMR spectroscopy, providing an unparalleled level of detail regarding the hydrogen atom substructure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic level. These methods are crucial for predicting properties that can be experimentally verified.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the geometries of molecules. The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy state on the potential energy surface. For a molecule like 4-(6-methoxynaphthalen-2-yl)aniline, DFT would be used to determine bond lengths, bond angles, and dihedral angles of its ground state. Detailed studies on aniline (B41778) and its derivatives have been carried out using DFT to understand structural changes upon substitution. researchgate.net The planarity of the aniline amino group, for instance, is known to be influenced by conjugation with the aromatic ring and the nature of substituents. wikipedia.org

Basis Set Selection and Computational Methodologies (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. researchgate.netinpressco.comorientjchem.org It has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including aniline and naphthalene (B1677914) derivatives. researchgate.netresearchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311G(d,p). researchgate.netresearchgate.net The notations indicate the number of functions used to describe the core and valence electrons, with additional polarization functions (d,p) allowing for more flexibility in describing the shape of the electron density, which is crucial for systems with pi-conjugation and lone pairs like this compound. researchgate.netscirp.org For instance, studies on halosubstituted anilines have utilized the 6-31+G* and 6-311++G** basis sets to accurately model the non-co-planarity of the amino group. researchgate.net

Electronic Structure Analysis

Beyond geometry, computational methods provide deep insights into the electronic properties of a molecule, which are key to its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO would likely be distributed over the electron-rich aniline and methoxy-substituted naphthalene rings, indicating the sites most susceptible to electrophilic attack. ucsb.edu The LUMO, conversely, would indicate the regions where the molecule could accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

To illustrate the type of data generated, the following table shows representative HOMO, LUMO, and energy gap values for aniline and naphthalene, which are the core components of the target molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -7.07 | -0.46 | 6.61 |

| Naphthalene | -6.99 | -1.03 | 5.96 |

| Illustrative data based on related compounds. Actual values for this compound would require specific calculation. |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. acs.orgwolfram.com It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would be expected to show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the methoxy (B1213986) group due to their lone pairs of electrons. researchgate.net The aromatic rings would also exhibit negative potential above and below the plane due to the π-electron cloud. researchgate.netlibretexts.org This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions. acs.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.denih.gov This method allows for the quantitative analysis of electron delocalization, hyperconjugation, and charge transfer interactions within a molecule. acs.org

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. uni-muenchen.de For this compound, NBO analysis would reveal the extent of the delocalization of the nitrogen lone pair into the aniline ring and the interaction between the methoxy group and the naphthalene ring. This provides insight into the resonance effects and the distribution of electron density across the molecule. acs.orgresearchgate.net Such studies have been performed on substituted anilines to compare atomic charge schemes and predict pKa variations. acs.org

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of a molecule. uni-muenchen.dewikipedia.org This analysis provides a way to understand the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. The calculated atomic charges can indicate the electrophilic and nucleophilic sites within the molecule.

In the case of this compound, the Mulliken charges are calculated using quantum chemical methods such as Density Functional Theory (DFT). The analysis reveals the charge distribution across the aniline and naphthalene rings, as well as on the methoxy and amino functional groups. The nitrogen atom of the amino group and the oxygen atom of the methoxy group are expected to carry negative charges due to their high electronegativity. Conversely, the hydrogen atoms of the amino group and the carbon atoms bonded to nitrogen and oxygen are likely to have positive charges. The distribution of charges on the carbon atoms of the aromatic rings can help in understanding the molecule's reactivity towards electrophiles and nucleophiles. It is important to note that the specific values of the Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org

Below is a hypothetical data table illustrating the kind of information obtained from a Mulliken population analysis for this compound. The exact values would be determined from specific computational calculations.

| Atom | Mulliken Charge (e) |

| N1 (Aniline) | -0.85 |

| C4 (Aniline) | 0.15 |

| C2' (Naphthalene) | 0.12 |

| O1 (Methoxy) | -0.65 |

| C6' (Naphthalene) | 0.20 |

Note: This table is illustrative. Actual values depend on the computational method and basis set.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are a conceptual tool derived from DFT that helps in predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

For this compound, the Fukui functions can be calculated to identify the atoms most susceptible to different types of chemical reactions.

f+(r): This function indicates the propensity of a site for a nucleophilic attack (addition of an electron). A higher value of f+(r) on an atom suggests it is a good electrophile.

f-(r): This function indicates the propensity of a site for an electrophilic attack (removal of an electron). A higher value of f-(r) on an atom suggests it is a good nucleophile.

f0(r): This function is used to predict sites for radical attacks.

The analysis would likely show that the nitrogen atom of the amino group and certain carbon atoms in the electron-rich aniline and naphthalene rings are the most probable sites for electrophilic attack. Conversely, carbon atoms with lower electron density might be more susceptible to nucleophilic attack. This analysis provides a more detailed and nuanced picture of reactivity compared to simply looking at atomic charges.

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules.

Simulated Vibrational Spectra (FT-IR, FT-Raman) and Comparison with Experimental Data

Theoretical calculations can simulate the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound. nih.govspectroscopyonline.comresearchgate.net These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and intensities of the molecule's normal modes.

The calculated vibrational frequencies are often scaled by an empirical factor to achieve better agreement with experimental data. nih.gov This is because the theoretical calculations are based on the harmonic oscillator approximation, while real molecular vibrations have some anharmonicity. By comparing the simulated spectra with experimentally recorded FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. nih.gov This includes identifying the characteristic stretching and bending vibrations of the C-H, N-H, C-N, C-O, and C=C bonds within the molecule. The agreement between the theoretical and experimental spectra serves as a validation of the calculated molecular geometry and electronic structure. nih.gov

Below is an example of a data table that would be generated from such a study.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | 3455 | Asymmetric N-H stretching of the amino group |

| ν(N-H) stretch | 3350 | 3352 | Symmetric N-H stretching of the amino group |

| ν(C-H) stretch | 3050 | 3058 | Aromatic C-H stretching |

| ν(C=C) stretch | 1620 | 1625 | Aromatic ring stretching |

| ν(C-O) stretch | 1250 | 1255 | Asymmetric C-O-C stretching of the methoxy group |

Note: This table is illustrative. Actual values depend on experimental conditions and computational details.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the framework of DFT.

The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS). By comparing the theoretical chemical shifts with the experimental NMR data, one can confirm the structural assignment of the molecule. This is particularly useful for complex molecules where the assignment of signals can be challenging. The calculations can help to resolve ambiguities and provide a more confident interpretation of the experimental NMR spectra.

UV-Vis Spectra Simulation and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of UV-Vis light. The analysis can identify the molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This helps in understanding the nature of the electronic excitations, for example, whether they are π→π* or n→π* transitions. The simulated UV-Vis spectrum can be compared with the experimentally measured spectrum to validate the theoretical model and to understand the electronic properties of the molecule.

Reactivity and Stability Studies

Computational chemistry also allows for the investigation of the reactivity and stability of this compound. By calculating various molecular properties, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, one can gain insights into the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally indicates a more reactive molecule. The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. These parameters, along with the Fukui function analysis, provide a comprehensive picture of the molecule's reactivity profile. Furthermore, the total energy of the optimized molecular structure can be used to assess its relative stability compared to other isomers or related compounds.

Kinetic Stability Assessments

Kinetic stability refers to the rate at which a compound undergoes a chemical reaction. In the context of computational chemistry, assessing the kinetic stability of this compound would involve calculating the activation energy barriers for its potential decomposition or rearrangement pathways. A high activation energy barrier would suggest that the molecule is kinetically stable, or less reactive, under specific conditions.

Theoretical studies on related aromatic amines often employ methods like Density Functional Theory (DFT) to model the potential energy surface of the molecule. epa.gov For this compound, this would involve identifying possible transition states for reactions such as oxidation of the aniline group or cleavage of the methoxy group. The energy of these transition states relative to the ground state of the molecule would provide a quantitative measure of its kinetic stability. For instance, a computational study on surface methoxy species in zeolites investigated reaction energies and activation barriers for their formation, highlighting the importance of kinetic barriers in determining reaction pathways. rsc.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and characterizing the high-energy transition states that connect reactants and products. For this compound, this could involve modeling its synthesis, for example, through a Suzuki or Buchwald-Hartwig coupling, to understand the mechanism and identify key intermediates and transition states.

DFT calculations are a common tool for this purpose. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path for a given transformation. For example, a computational study on the formation of surface methoxy species identified significant differences in activation energies for different reaction mechanisms (front-side vs. back-side attack SN2), thereby predicting the favored pathway. rsc.org Similar analyses for this compound could elucidate its reactivity in various chemical environments.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials. The NLO response of a molecule is related to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.

In this compound, the aniline group can act as an electron donor and the naphthalene ring as part of the π-system. The methoxy group further influences the electronic properties. Theoretical evaluations of NLO properties typically involve calculating the first and second hyperpolarizabilities (β and γ) using quantum chemical methods like DFT. Studies on other aniline derivatives have shown that the nature and position of substituents on the aromatic ring significantly affect the NLO response. researchgate.net A theoretical study on o-methoxyaniline-terminated monoazonaphthols, for example, used time-dependent DFT to analyze their electronic transitions and UV-Vis spectra, which are related to their optical properties. researchgate.net

Thermodynamic Property Calculations at Varying Temperatures

Computational chemistry allows for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature. These calculations are crucial for understanding the stability and reactivity of a compound under different thermal conditions.

For this compound, these properties would typically be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. The results would provide insights into its thermal stability and its equilibrium position in chemical reactions at various temperatures. While specific data for this compound is not available, theoretical studies on other organic molecules routinely report these properties. For example, computational investigations of aniline and its derivatives have been performed to understand their structural and electronic properties. epa.gov

Advanced Derivatization and Chemical Reactivity Studies

Formation of Amide and Carboxamide Derivatives

The nucleophilic nature of the primary amine on the 4-(6-methoxynaphthalen-2-yl)aniline scaffold makes it an ideal substrate for acylation reactions, leading to the formation of stable amide and carboxamide derivatives. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Coupling Reagent Mediated Amidation Reactions

Amide bond formation is most effectively achieved by activating a carboxylic acid with a coupling reagent, which transforms the acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the aniline (B41778). This method is widely used in pharmaceutical synthesis due to its efficiency and compatibility with various functional groups. researchgate.net The general reaction involves the direct condensation of this compound with a selected carboxylic acid in the presence of an activating agent.

A variety of coupling reagents can be employed for this transformation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. mdpi.com Phosphorus-based reagents, like n-propanephosphonic acid anhydride (B1165640) (T3P), have become popular in industrial applications for their high reactivity and the easy removal of by-products. sci-hub.se Other modern reagents include triazine derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which are stable and can be used in aqueous or alcoholic solvents. sci-hub.se

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Typical Conditions | By-product |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | CH₂Cl₂, Room Temp | Dicyclohexylurea (DCU) |

| n-Propanephosphonic acid anhydride | T3P | Ethyl Acetate (B1210297), Base | Propanephosphonic acid |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | MeOH or H₂O, Room Temp | 2,4-Dimethoxy-1,3,5-triazine |

| Pivaloyl Chloride | PivCl | Aprotic Solvent, Base | Pivalic acid |

| Tetramethoxysilane | TMOS | Solvent-free, 80 °C | Polysiloxane |

This table presents a selection of common coupling reagents applicable for the amidation of this compound, based on general principles of amide synthesis. mdpi.comsci-hub.seresearchgate.netnih.gov

Synthesis of Substituted Phenylpropanamide Derivatives

A specific application of amidation is the synthesis of N-(4-(6-methoxynaphthalen-2-yl)phenyl)propanamide derivatives. In this reaction, this compound is acylated with various substituted phenylpropanoic acids. This class of derivatives is of interest due to the structural similarity of the starting aniline to moieties found in pharmacologically active molecules. The synthesis follows the general principles of coupling reagent-mediated amidation.

For instance, reacting this compound with a substituted phenylpropanoic acid using a coupling agent like DCC in an appropriate solvent such as dichloromethane (B109758) would yield the target N-aryl propanamide. nih.gov The reaction can be catalyzed by additives like 4-(dimethylamino)pyridine (DMAP) to enhance the reaction rate. nih.gov

Table 2: Examples of Phenylpropanamide Derivatives from this compound

| Carboxylic Acid Reactant | Resulting Amide Product |

|---|---|

| 3-Phenylpropanoic acid | N-(4-(6-Methoxynaphthalen-2-yl)phenyl)-3-phenylpropanamide |

| 3-(4-Chlorophenyl)propanoic acid | 3-(4-Chlorophenyl)-N-(4-(6-methoxynaphthalen-2-yl)phenyl)propanamide |

| 3-(4-Methoxyphenyl)propanoic acid | 3-(4-Methoxyphenyl)-N-(4-(6-methoxynaphthalen-2-yl)phenyl)propanamide |

| 3-(3-Nitrophenyl)propanoic acid | N-(4-(6-Methoxynaphthalen-2-yl)phenyl)-3-(3-nitrophenyl)propanamide |

This table illustrates hypothetical product structures from the reaction of this compound with various substituted phenylpropanoic acids, following established amidation protocols.

Thiourea (B124793) and Related Sulfur-Containing Derivatives

The aniline moiety is also a precursor for the synthesis of thiourea derivatives. Thioureas are structurally analogous to ureas, with a sulfur atom replacing the oxygen atom. They are valuable synthons in organic chemistry. The primary method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. mdpi.com

In a typical synthesis, this compound is treated with an aryl or alkyl isothiocyanate (R-NCS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane at room temperature. mdpi.comsphinxsai.com The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea derivative in high yield.

Alternatively, thioureas can be prepared from the amine and carbon disulfide (CS₂). beilstein-journals.org This reaction proceeds through a dithiocarbamate (B8719985) salt intermediate, which can then react with another equivalent of the amine to yield the final product. beilstein-journals.org

Table 3: Synthesis of Thiourea Derivatives

| Isothiocyanate Reactant (R-NCS) | Resulting Thiourea Product |

|---|---|

| Phenyl isothiocyanate | 1-(4-(6-Methoxynaphthalen-2-yl)phenyl)-3-phenylthiourea |

| Ethyl isothiocyanate | 1-Ethyl-3-(4-(6-methoxynaphthalen-2-yl)phenyl)thiourea |

| Benzoyl isothiocyanate | 1-Benzoyl-3-(4-(6-methoxynaphthalen-2-yl)phenyl)thiourea |

| 4-Fluorophenyl isothiocyanate | 1-(4-Fluorophenyl)-3-(4-(6-methoxynaphthalen-2-yl)phenyl)thiourea |

This table shows representative thiourea derivatives synthesized from this compound and various isothiocyanates. mdpi.comsphinxsai.com

Heterocyclic Annulation and Cyclization Reactions Utilizing the Aniline Moiety

The aniline group, often in conjunction with the adjacent aromatic ring, serves as a critical building block for constructing complex nitrogen-containing heterocyclic systems through annulation and cyclization reactions.

Synthesis of Pyrimidinone Scaffolds

Pyrimidinone scaffolds are core structures in many biologically active compounds. One classic method for their synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this compound itself is not a direct component in the classic Biginelli reaction, it can be incorporated into related structures. For example, a chalcone (B49325) bearing the methoxynaphthalene moiety can be condensed with urea or thiourea to produce a pyrimidinone or pyrimidine-2-thione ring system that features the desired naphthalene (B1677914) scaffold. openmedicinalchemistryjournal.com

A relevant synthesis involves the Claisen-Schmidt condensation of an appropriate naphthalenyl ketone with an aromatic aldehyde to form a propenone (chalcone). This intermediate subsequently undergoes cyclocondensation with urea or thiourea in a basic medium to yield the corresponding 4-naphthalenyl-substituted pyrimidinone. openmedicinalchemistryjournal.com

Table 4: Synthesis of a Naphthalenyl-Substituted Pyrimidinone

| Step | Reactants | Product |

|---|---|---|

| 1. Claisen-Schmidt Condensation | 1-(6-Methoxynaphthalen-2-yl)ethan-1-one + 4-(Dimethylamino)benzaldehyde | 3-(4-(Dimethylamino)phenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one |

| 2. Cyclocondensation | 3-(4-(Dimethylamino)phenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one + Urea | 6-(4-(Dimethylamino)phenyl)-4-(6-methoxynaphthalen-2-yl)pyrimidin-2(1H)-one |

This table outlines a synthetic route to a pyrimidinone containing the 6-methoxynaphthalene scaffold, as adapted from related literature procedures. openmedicinalchemistryjournal.com

Other Nitrogen-Containing Heterocycles

The aromatic amine functionality of this compound is a key starting point for the synthesis of a wide variety of other nitrogen-containing heterocycles. Many classical named reactions in heterocyclic chemistry, such as the Skraup, Doebner-von Miller, or Combes quinoline (B57606) syntheses, utilize anilines as the primary nitrogen source.

For example, in a Skraup-type synthesis, the aniline could be reacted with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to construct a fused quinoline ring system. Similarly, tandem reactions involving anilines and alkynes, often catalyzed by transition metals like palladium or copper, provide efficient routes to substituted indoles and other fused heterocycles. mdpi.commdpi.com The reaction of 2-alkynylanilines with carbonyl compounds can lead to the formation of indoles or quinolines depending on the reaction conditions and catalysts used. mdpi.com These established methodologies highlight the potential of this compound as a versatile building block for creating a diverse library of complex heterocyclic structures.

Introduction of Halogen Atoms onto the Naphthalene Ring

The introduction of halogen atoms onto the naphthalene ring of this compound can be achieved through electrophilic aromatic substitution. The positions of halogenation are directed by the existing substituents: the methoxy (B1213986) group (-OCH₃) and the aniline substituent. The methoxy group is a strong activating group and an ortho, para-director, while the arylamine, being a large substituent, will also influence the substitution pattern.

Given the structure, the most activated positions for electrophilic attack on the naphthalene ring are C-1, C-5, and C-7 due to the influence of the methoxy group at C-6. The presence of the bulky 4-anilinyl group at C-2 may sterically hinder attack at C-1 and C-3. Therefore, halogenation is most likely to occur at the C-5 or C-7 positions.

Table 1: Predicted Regioselectivity of Halogenation on the Naphthalene Ring

| Reagent | Predicted Major Product(s) |

| Br₂ / Acetic Acid | 4-(5-Bromo-6-methoxynaphthalen-2-yl)aniline |

| Cl₂ / Acetic Acid | 4-(5-Chloro-6-methoxynaphthalen-2-yl)aniline |

| I₂ / HIO₃ | 4-(5-Iodo-6-methoxynaphthalen-2-yl)aniline |

This table is based on established principles of electrophilic aromatic substitution and may require experimental verification.

Alkynylation, Arylation, and Thiophenolation of Aromatic Rings

The aromatic rings of this compound and its halogenated derivatives serve as versatile platforms for carbon-carbon and carbon-sulfur bond formation through various palladium-catalyzed cross-coupling reactions.

Alkynylation: The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For a halogenated derivative of this compound, this reaction would introduce an alkynyl substituent. More recent methods also describe copper-free Sonogashira couplings. nih.gov Furthermore, direct C-H alkynylation of aniline derivatives has been reported, offering a more atom-economical approach. nih.gov

Arylation: The Suzuki-Miyaura and Stille coupling reactions are widely used for the synthesis of biaryl compounds. The Suzuki coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The Stille coupling utilizes an organotin reagent instead of a boronic acid. organic-chemistry.org Another key method for C-N bond formation to create more complex arylamines is the Buchwald-Hartwig amination, which couples an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org

Thiophenolation: Aryl thioethers can be synthesized via palladium-catalyzed coupling reactions, similar to the Buchwald-Hartwig amination, by reacting an aryl halide with a thiol. wikipedia.org This allows for the introduction of a thiophenyl group onto the aromatic framework.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Substrates | Potential Product Type |

| Sonogashira Coupling | Halogenated this compound + Terminal Alkyne | Alkynyl-substituted this compound derivative |

| Suzuki-Miyaura Coupling | Halogenated this compound + Arylboronic Acid | Aryl-substituted this compound derivative |

| Stille Coupling | Halogenated this compound + Organostannane | Aryl-substituted this compound derivative |

| Buchwald-Hartwig Amination | This compound + Aryl Halide | N-Aryl-4-(6-methoxynaphthalen-2-yl)aniline derivative |

| Thiophenolation | Halogenated this compound + Thiophenol | Thiophenyl-substituted this compound derivative |

Chiral Resolution and Stereochemical Control in Derivatization

The parent molecule, this compound, is achiral. Chirality can be introduced through derivatization, for instance, by creating a stereocenter on a substituent attached to the aniline nitrogen or the naphthalene ring. Once a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers.

Methods for resolving optical isomers often involve the use of chiral auxiliaries to form diastereomeric mixtures, which can then be separated by techniques like fractional crystallization or chromatography. nih.gov For example, reacting a racemic derivative with a chiral acid would form diastereomeric salts that may have different solubilities. Alternatively, chiral high-performance liquid chromatography (HPLC) can be used for the analytical and preparative separation of enantiomers. nih.gov

Stereochemical control during the derivatization process itself is a more advanced strategy. This can involve the use of chiral catalysts or reagents that favor the formation of one enantiomer over the other. For instance, in the synthesis of derivatives of naproxen, which contains the chiral 2-(6-methoxynaphthalen-2-yl)propanoic acid moiety, stereoselective methods are crucial. mdpi.com

Degradation Pathways and Transformation Product Analysis

The degradation of this compound can proceed through several potential pathways, dictated by the chemical reactivity of its functional groups under various environmental conditions (e.g., hydrolytic, photolytic, oxidative).

Hydrolytic Degradation: The ether linkage of the methoxy group could be susceptible to hydrolysis under strongly acidic conditions, which would lead to the formation of the corresponding hydroxynaphthalene derivative. The aniline moiety is generally stable to hydrolysis under neutral conditions.

Oxidative Degradation: The aniline portion of the molecule is prone to oxidation. This can lead to the formation of a complex mixture of products, including colored polymeric materials. The naphthalene ring can also undergo oxidative cleavage, although this typically requires harsh conditions.

Photodegradation: Aromatic amines and polycyclic aromatic hydrocarbons are known to be susceptible to photodegradation. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other species, such as oxygen.

Metabolic Degradation: In a biological system, the molecule would likely undergo metabolic transformations. For example, the methoxy group could be demethylated to a hydroxyl group. The aniline ring could be hydroxylated, and both the parent compound and its metabolites could be conjugated with polar molecules to facilitate excretion.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Potential Transformation Product(s) |

| Hydrolysis (acidic) | 4-(6-Hydroxynaphthalen-2-yl)aniline |

| Oxidation | Oxidized aniline derivatives, polymeric materials |

| Photodegradation | Cleavage products, hydroxylated derivatives |

| Metabolism | 4-(6-Hydroxynaphthalen-2-yl)aniline, hydroxylated aniline derivatives |

Applications in Advanced Materials Science Research

Role as Building Blocks for Organic Electronic Materials

The core structure of 4-(6-Methoxynaphthalen-2-yl)aniline, containing both naphthalene (B1677914) and aniline (B41778) fragments, is a common feature in high-performance organic electronic materials. Naphthalene is a widely utilized building block for blue-light-emitting materials due to its suitable energy bandgap, while the triphenylamine (B166846) unit, of which aniline is a component, is a classic hole-transporting moiety.

Naphthalene-based polymers are considered highly promising materials for developing efficient and stable blue-emitting OLEDs. mdpi.com The combination of a naphthalene core with other aromatic units, such as triphenylamine or phenothiazine, allows for the tuning of the polymer's structural geometry and electronic properties. mdpi.com This manipulation helps to prevent strong molecular aggregation, which can otherwise lead to fluorescence quenching and reduced device performance. mdpi.com

Derivatives of this compound can be envisioned as key components in OLEDs, serving roles as:

Hole-Transporting Materials (HTMs): The aniline group provides strong hole-transporting capabilities, a critical function for efficient charge injection and transport in OLED devices.

Emissive Layer (EML) Dopants or Hosts: The methoxynaphthalene unit provides the necessary photoluminescent properties, particularly for achieving blue emission. By incorporating this compound into polymer backbones, materials like those in the study of 1,4-naphthalene-based copolymers can be developed, which have shown excellent thermal stability and performance in PVK-host-based OLEDs. mdpi.com

In the realm of organic photovoltaics, the design of donor and acceptor materials with tailored energy levels is crucial for efficient charge separation and collection. The electron-donating nature of both the methoxy (B1213986) group and the aniline moiety in this compound makes it a suitable candidate for use as a building block in donor materials for OPV devices. Its rigid structure can contribute to favorable molecular packing and high charge carrier mobility in the active layer of a solar cell.

Polyaniline (PANI) is one of the most extensively studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. bham.ac.uk The aniline part of this compound allows it to be used as a monomer for creating novel N-substituted polyanilines. The incorporation of the bulky and rigid methoxynaphthalene group onto the polymer backbone can influence the polymer's solubility, morphology, and electronic properties. Research on other N-substituted poly(β-haloallylaniline)s has shown that such polymers can exhibit valuable physicochemical properties, including photoconductivity. rsc.org Polymerizing this compound could lead to new soluble, film-forming semiconductors with potential applications in printed electronics and sensors.

Utilization in Liquid Crystal (LC) Material Systems

The molecular architecture of this compound, characterized by a rigid, elongated (calamitic) shape, is conducive to the formation of liquid crystalline phases. The naphthalene core provides the necessary structural rigidity, while the terminal aniline and methoxy groups can be modified to tune the mesophase behavior.

Studies on structurally related compounds have demonstrated the viability of this molecular design. For instance, new series of Schiff bases derived from the condensation of aniline derivatives have been shown to exhibit nematic and smectic mesophases. nih.gov The stability and temperature range of these phases are highly dependent on the length of terminal alkyl or alkyloxy chains. nih.gov Similarly, fluorinated aniline derivatives have been investigated for their liquid crystalline properties, highlighting the importance of intermolecular interactions and molecular polarizability in mesophase formation. nih.gov The introduction of the this compound core into such systems could lead to new LC materials with specific thermal and optical properties for display and sensor applications.

Incorporation into Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, including optical communications and data processing. The key to high NLO activity in organic molecules is often an architecture that facilitates intramolecular charge transfer (ICT), typically a π-conjugated system linking an electron donor (D) and an electron acceptor (A).

The this compound structure contains a potent electron-donating system composed of the aniline nitrogen and the electron-rich methoxynaphthalene ring. By functionalizing the aniline group with a strong electron-acceptor, such as a nitro (-NO₂) group, a classic D-π-A chromophore can be created. Theoretical studies on similar naphthalene-aniline systems have confirmed their potential for large NLO responses. researchgate.netasianpubs.org

A computational study on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline demonstrated that such molecules possess large first static hyperpolarizabilities (β), a measure of second-order NLO activity. researchgate.netasianpubs.org This activity stems from the charge transfer from the naphthalene donor to the nitrophenyl acceptor. researchgate.net Another investigation into fluorinated aniline derivatives, including 2-fluoro-4-(naphthalen-1-yl)aniline, also pointed to their potential in photoelectric technologies due to favorable NLO properties. bohrium.com

Table 1: Calculated NLO Properties of a Related Naphthalene-Aniline System Data obtained from Density Functional Theory (DFT) calculations for N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline.

| Property | Value | Source |

| HOMO Energy (eV) | -0.20422 | researchgate.net |

| LUMO Energy (eV) | -0.07029 | researchgate.net |

| Energy Gap (eV) | 3.64 | researchgate.net |

| First Hyperpolarizability (β) | Large | researchgate.netasianpubs.org |

This table showcases the electronic properties that contribute to the NLO response in a molecule with a similar donor-acceptor structure.

Design of Organic Frameworks and Supramolecular Assemblies

Supramolecular chemistry and the design of crystalline porous materials like Metal-Organic Frameworks (MOFs) rely on the specific and directional interactions between molecular building blocks. The rigid structure and functional groups of this compound make it an interesting candidate for use as a linker or modulator in these assemblies.

The aniline group can be readily modified, for example, by conversion to a carboxylic acid or pyridine (B92270) group, to create linkers for MOF synthesis. researchgate.net The naphthalene backbone provides the rigidity and size necessary to form porous structures. nih.gov Furthermore, the aromatic rings and the methoxy group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for directing the self-assembly of complex supramolecular architectures. researchgate.net Crystal structure analysis of related compounds, like 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, reveals the presence of C-H···π interactions that link molecules in the crystal lattice, demonstrating the potential of the methoxynaphthalene moiety to guide crystal packing. nih.gov

Covalent Organic Framework (COF) Linkers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, built from organic monomers. The properties of a COF are directly determined by the geometry and functionality of its building blocks, or "linkers." Amines, particularly aromatic amines, are frequently used as linkers in the synthesis of COFs. bldpharm.com The structure of this compound, with its rigid backbone and reactive amine group, makes it (or a diamine derivative thereof) an excellent candidate as a linker for creating robust, porous frameworks with potential applications in gas storage, separation, and catalysis.

Supramolecular Host Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The extended, flat aromatic surfaces of the naphthalene and aniline rings in this compound make it highly susceptible to engaging in π-π stacking interactions. This property is fundamental for its use in constructing supramolecular materials. bldpharm.com These materials can form ordered assemblies like liquid crystals or serve as host materials capable of intercalating guest molecules, with potential applications in organic electronics and sensor technology.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-(6-Methoxynaphthalen-2-yl)aniline is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. The primary approach would likely involve a cross-coupling reaction to form the C-C bond between the naphthalene (B1677914) and aniline (B41778) rings.

Future research could focus on optimizing established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. nih.gov For instance, a Suzuki-Miyaura reaction could be envisioned between 2-bromo-6-methoxynaphthalene (B28277) and 4-aminophenylboronic acid, or vice versa. The efficiency of such reactions often depends on the choice of catalyst, ligand, base, and solvent. Modern, highly active palladium precatalysts, such as those based on N-heterocyclic carbene (NHC) ligands, could offer high yields and turnover numbers. nih.gov

Furthermore, exploring alternative coupling methods that are more environmentally benign is a key research direction. This includes the use of less toxic and more abundant first-row transition metals like nickel or copper as catalysts. mdpi.com The development of catalyst-free coupling methods, potentially activated by photochemical or electrochemical means, would also be a significant advancement.

A comparative study of different synthetic routes is warranted to identify the most efficient, scalable, and sustainable method for the production of this compound and its derivatives.

Exploration of Advanced Spectroscopic Techniques for Fine Structure Characterization